molecular formula C25H23N3O7S B446953 ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B446953
M. Wt: 509.5g/mol
InChI Key: VIEHOKZRIBLSAW-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

The synthesis of ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions with various reagents to introduce the nitrophenyl and other substituents .

Chemical Reactions Analysis

ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared to other thiazolopyrimidine derivatives. Similar compounds include:

  • ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-AMINOPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
  • ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-HYDROXYPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C25H23N3O7S

Molecular Weight

509.5g/mol

IUPAC Name

ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O7S/c1-5-35-24(30)21-14(2)26-25-27(22(21)18-11-10-17(33-3)13-19(18)34-4)23(29)20(36-25)12-15-6-8-16(9-7-15)28(31)32/h6-13,22H,5H2,1-4H3/b20-12-

InChI Key

VIEHOKZRIBLSAW-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

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